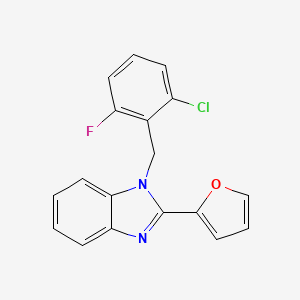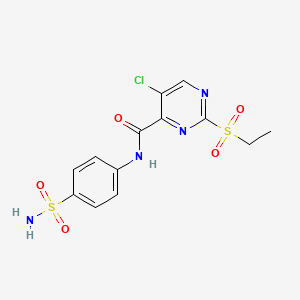![molecular formula C21H27ClN4O4S B11415069 N-(4-chlorobenzyl)-1-({5-[(E)-2-(dimethylamino)vinyl]-3-methylisoxazol-4-yl}sulfonyl)piperidine-3-carboxamide CAS No. 1164538-90-2](/img/structure/B11415069.png)
N-(4-chlorobenzyl)-1-({5-[(E)-2-(dimethylamino)vinyl]-3-methylisoxazol-4-yl}sulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the piperidine derivative with the chlorophenylmethyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups at the chlorophenyl position .
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxazole-containing molecules. Examples include:
- N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE analogs with different substituents on the piperidine or oxazole rings.
- Other sulfonyl-containing piperidine derivatives .
Uniqueness
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1164538-90-2 |
|---|---|
Molecular Formula |
C21H27ClN4O4S |
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[[5-[(E)-2-(dimethylamino)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H27ClN4O4S/c1-15-20(19(30-24-15)10-12-25(2)3)31(28,29)26-11-4-5-17(14-26)21(27)23-13-16-6-8-18(22)9-7-16/h6-10,12,17H,4-5,11,13-14H2,1-3H3,(H,23,27)/b12-10+ |
InChI Key |
WXGVUXIMTOUZLU-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl)/C=C/N(C)C |
Canonical SMILES |
CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B11415001.png)
![2-({3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}sulfanyl)-1H-benzimidazole](/img/structure/B11415003.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11415011.png)
![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11415039.png)
![N-(4-ethoxyphenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)sulfanyl]acetamide](/img/structure/B11415049.png)
![3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415054.png)
![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11415060.png)
![(1H-Benzo[d]imidazol-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11415077.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11415098.png)
![3-[(4-ethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11415099.png)
![3-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11415103.png)
